5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde
Description
5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde is an organic compound with the molecular formula C10H9NO4. It is a derivative of benzaldehyde, featuring a cyclopropylmethoxy group and a nitro group attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Properties
IUPAC Name |
5-(cyclopropylmethoxy)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-9-5-10(16-7-8-1-2-8)3-4-11(9)12(14)15/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTOGWNAALRMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and an appropriate base for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: 5-Cyclopropylmethoxy-2-nitrobenzoic acid.
Reduction: 5-Cyclopropylmethoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropylmethoxy-2-nitrobenzaldehyde
- 5-Methoxy-2-nitrobenzaldehyde
- 5-Cyclopropylmethoxy-3-nitrobenzaldehyde
Uniqueness
5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde is unique due to the specific positioning of the cyclopropylmethoxy and nitro groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde is an organic compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C10H9NO4
- IUPAC Name: this compound
- Molecular Weight: 209.18 g/mol
This compound features a nitro group and a cyclopropylmethoxy moiety, which contribute to its chemical reactivity and biological properties. Its structure allows it to participate in various chemical reactions, including oxidation and reduction, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:
- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Reduction Pathways: The nitro group can be reduced to form reactive intermediates that may further interact with cellular components, leading to various biological effects.
In Vitro Studies
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity: Preliminary studies have shown that this compound has inhibitory effects against various bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli in laboratory tests.
- Enzyme Inhibition: It has been investigated for its potential as an enzyme inhibitor. Specifically, its interaction with certain dehydrogenases could provide insights into its role in metabolic pathways.
Case Studies
-
Antibacterial Properties:
A study conducted on the antibacterial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli. This suggests that the compound could be further developed as a lead for antibiotic development. -
Cancer Research:
In cancer cell line studies, this compound exhibited cytotoxic effects on MDA-MB-231 (breast cancer) cells, with IC50 values indicating significant antiproliferative activity. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Cyclopropylmethoxy-2-nitrobenzaldehyde | Similar nitro and methoxy groups | Moderate antibacterial activity |
| 5-Methoxy-2-nitrobenzaldehyde | Lacks cyclopropyl group | Lower enzyme inhibition |
| 5-Cyclopropylmethoxy-3-nitrobenzaldehyde | Different nitro position | Distinct cytotoxic profile |
This compound stands out due to its specific positioning of functional groups, which enhances its reactivity and biological interactions compared to analogs.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration: The introduction of the nitro group is achieved through electrophilic aromatic substitution using nitric acid in the presence of sulfuric acid.
- Methoxylation: The cyclopropylmethoxy group is introduced via a reaction with an appropriate methoxylating agent under basic conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
